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Compound of Interest

Compound Name:
Benzothiazol-2-ylmethyl-methyl-

amine

Cat. No.: B106137 Get Quote

An In-depth Examination of the Crystallography and Biological Significance of Benzothiazole-

Based Compounds

This technical guide provides a comprehensive overview of the crystal structure analysis of

benzothiazole derivatives, aimed at researchers, scientists, and professionals in drug

development. Benzothiazoles are a significant class of heterocyclic compounds that form the

core structure of numerous molecules with diverse biological activities, including anticancer and

anti-inflammatory properties.[1][2][3] This document details the crystallographic parameters of

representative benzothiazole-containing molecules, outlines the experimental protocols for their

structural determination, and visualizes associated biological signaling pathways.

While a specific crystal structure for "Benzothiazol-2-ylmethyl-methyl-amine" is not publicly

available, this guide presents detailed analyses of the closely related structures: N,N,N-

tris[(1,3-benzothiazol-2-yl)methyl]amine and Bis(benzothiazol-2-ylmethyl)amine.[4][5] These

compounds serve as excellent models for understanding the structural characteristics of this

chemical family.

Crystallographic Data of Benzothiazole Derivatives
The determination of the three-dimensional atomic arrangement in a crystal provides invaluable

insights into its physical and chemical properties.[6][7] The following tables summarize the key

crystallographic data for the two representative benzothiazole derivatives, obtained through

single-crystal X-ray diffraction.[4][5]
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Table 1: Crystal Data and Structure Refinement for N,N,N-tris[(1,3-benzothiazol-2-

yl)methyl]amine[4]

Parameter Value

Empirical Formula C₂₄H₁₈N₄S₃

Formula Weight ( g/mol ) 495.66

Crystal System Triclinic

Space Group P-1

a (Å) 6.6530 (3)

b (Å) 14.3098 (6)

c (Å) 14.5822 (7)

α (°) 61.471 (1)

β (°) 88.474 (2)

γ (°) 79.138 (1)

Volume (Å³) 1194.61 (9)

Z 2

Temperature (K) 100

Radiation (λ, Å) 0.71073 (Mo Kα)

R-factor (R[F² > 2σ(F²)]) 0.038

Weighted R-factor (wR(F²)) 0.110

Table 2: Crystal Data and Structure Refinement for Bis(benzothiazol-2-ylmethyl)amine[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4647366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2969256/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Empirical Formula C₁₆H₁₃N₃S₂

Formula Weight ( g/mol ) 311.41

Crystal System Monoclinic

Space Group P2₁

a (Å) 7.8478 (5)

b (Å) 5.8042 (3)

c (Å) 16.1548 (9)

β (°) 97.910 (1)

Volume (Å³) 728.85 (7)

Z 2

Temperature (K) 298

Radiation (λ, Å) 0.71073 (Mo Kα)

R-factor (R[F² > 2σ(F²)]) 0.029

Weighted R-factor (wR(F²)) 0.079

Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and crystal

structure determination of benzothiazole derivatives, based on established procedures.[4][5][8]

[9][10][11]

Synthesis of Benzothiazole Derivatives
A common route for the synthesis of 2-substituted benzothiazoles involves the condensation of

2-aminothiophenols with various electrophiles. For instance, the reaction of 2-

aminobenzenethiol with chloroacetic acid can yield 2-(chloromethyl)benzo[d]thiazole, a

versatile intermediate for further functionalization.[8]
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General synthesis workflow for benzothiazole derivatives.

Single-Crystal X-ray Diffraction
The definitive method for determining the molecular structure of crystalline solids is single-

crystal X-ray diffraction.[6][7][12] The process involves irradiating a single crystal with X-rays

and analyzing the resulting diffraction pattern.
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Workflow for single-crystal X-ray structure determination.

A suitable single crystal is mounted on a diffractometer. For the analysis of N,N,N-tris[(1,3-

benzothiazol-2-yl)methyl]amine, a Bruker APEXII CCD diffractometer was used.[4] Data is

collected at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal

vibrations.[4] The collected diffraction data is then processed to solve and refine the crystal

structure, yielding the final atomic coordinates and geometric parameters.
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Biological Significance and Signaling Pathways
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, with

many acting as potent anticancer agents.[1][13] Their mechanism of action often involves the

modulation of key cellular signaling pathways that are critical for cancer cell growth and

survival.

PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell

proliferation, survival, and metabolism. Several benzothiazole derivatives have been identified

as inhibitors of this pathway, making it a key target in cancer therapy.[13][14]
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Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that

controls cell division and differentiation. Inhibition of the ERK pathway is a promising strategy

for cancer treatment, and some benzothiazole compounds have demonstrated the ability to

block this cascade.[13]
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Inhibition of the ERK signaling pathway by benzothiazole derivatives.
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In conclusion, the structural analysis of benzothiazole derivatives, exemplified by the

crystallographic data of its analogues, provides a solid foundation for understanding their

structure-activity relationships. The detailed experimental protocols offer a guide for the

synthesis and characterization of new compounds, while the elucidation of their interactions

with key signaling pathways highlights their therapeutic potential, particularly in the field of

oncology. Further research into this versatile class of molecules is warranted to develop novel

and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10982501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10982501/
https://www.benchchem.com/pdf/strategies_to_increase_the_biological_activity_of_benzothiazole_derivatives.pdf
https://www.benchchem.com/product/b106137#crystal-structure-analysis-of-benzothiazol-2-ylmethyl-methyl-amine
https://www.benchchem.com/product/b106137#crystal-structure-analysis-of-benzothiazol-2-ylmethyl-methyl-amine
https://www.benchchem.com/product/b106137#crystal-structure-analysis-of-benzothiazol-2-ylmethyl-methyl-amine
https://www.benchchem.com/product/b106137#crystal-structure-analysis-of-benzothiazol-2-ylmethyl-methyl-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b106137?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

